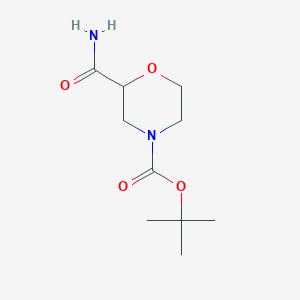
N-benzyl-6-methylpyridazin-3-amine
Vue d'ensemble
Description
“N-benzyl-6-methylpyridazin-3-amine” is a chemical compound with the molecular formula C12H13N3 . It is also known by its IUPAC name, N-benzyl-6-methyl-3-pyridazinamine . The compound has a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of “N-benzyl-6-methylpyridazin-3-amine” consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of a 6-methylpyridazin-3-amine (C5H7N3) molecule . The InChI code for this compound is 1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15) .Physical And Chemical Properties Analysis
“N-benzyl-6-methylpyridazin-3-amine” is a powder with a melting point of 117-119 degrees Celsius . The compound has a molecular weight of 199.25 . More specific physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Polymer Application
N-Benzyl-6-methylpyridazin-3-amine and similar compounds have been studied for their applications in synthesizing advanced polymer materials. A notable application involves the synthesis of primary amine-containing benzoxazines which, upon polymerization, form poly(benzoxazine imide) thermosets. These materials exhibit enhanced thermal, mechanical, and flame retardant properties, indicating the potential of N-Benzyl-6-methylpyridazin-3-amine derivatives in developing high-performance polymers (Wang, Lin, & Juang, 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives similar to N-Benzyl-6-methylpyridazin-3-amine have been explored for their biological activity, particularly as inhibitors in cancer treatment. For example, a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors demonstrated significant potency, highlighting the potential of structurally related compounds in therapeutic applications (Penning et al., 2009).
Organic Synthesis and Catalysis
Research has also focused on the utility of N-Benzyl-6-methylpyridazin-3-amine derivatives in organic synthesis, particularly in the context of catalysis. For instance, the silver-catalyzed synthesis of oxazine/benzoxazine-fused isoquinolines from o-alkynyl aldehydes with amines demonstrates the compound's role in facilitating novel synthetic pathways (Verma et al., 2013).
Environmental and Material Chemistry
Furthermore, N-Benzyl-6-methylpyridazin-3-amine derivatives have been applied in material science, such as in the development of nano-structured materials. For instance, the thermal decomposition of Ce(III)-benzoxazine dimer complexes, involving similar structural frameworks, has been used to synthesize single-phase ceria (CeO2), which is of great interest for its catalytic and electronic properties (Veranitisagul et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, 6-Methylpyridazin-3-amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “N-benzyl-6-methylpyridazin-3-amine”.
Propriétés
IUPAC Name |
N-benzyl-6-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZGKSHJYXALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methylpyridazin-3-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1526435.png)


![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)



![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)


